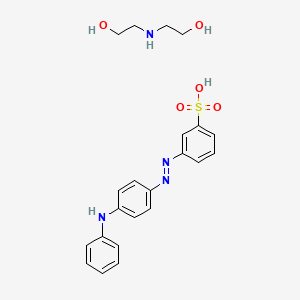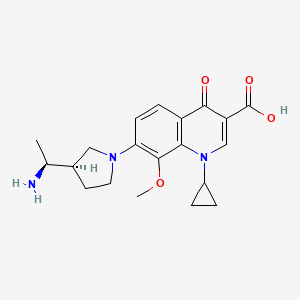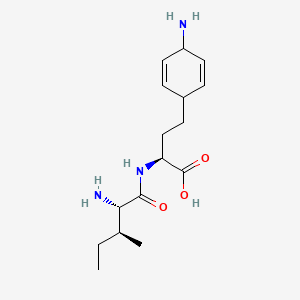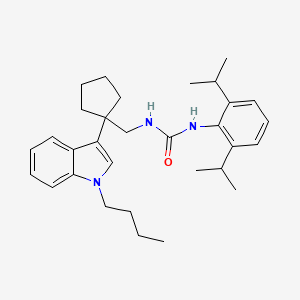
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound suggests potential for specific interactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include isocyanates, amines, and various solvents.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of urea derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions depend on the specific reagents and conditions used. They may include various substituted urea derivatives with altered chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or ligands in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, protein folding, and other biochemical processes.
Medicine
Industry
In industry, these compounds may be used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of urea derivatives typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in various effects. The exact mechanism depends on the structure of the compound and its specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
Uniqueness
The unique structure of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” may confer specific properties that differentiate it from similar compounds. These properties could include enhanced binding affinity, selectivity, or stability, making it valuable for particular applications.
Conclusion
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex and potentially valuable compound with diverse applications in various fields
Propiedades
Número CAS |
145131-37-9 |
|---|---|
Fórmula molecular |
C31H43N3O |
Peso molecular |
473.7 g/mol |
Nombre IUPAC |
1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35) |
Clave InChI |
FWFQYEMXYCLOQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


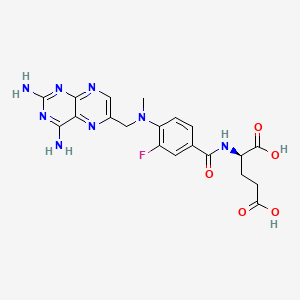

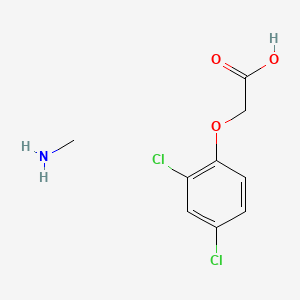
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
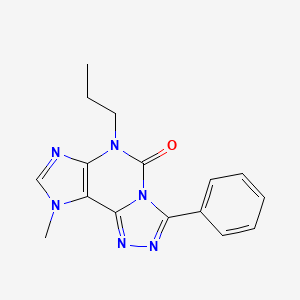

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
